molecular formula C14H17NO3 B12555431 1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol CAS No. 143329-09-3

1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol

Cat. No.: B12555431
CAS No.: 143329-09-3
M. Wt: 247.29 g/mol
InChI Key: FMELRAISNMPXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol is a chemical compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with a bis(2-hydroxyethyl)amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol typically involves the reaction of naphthalene-2-ol with bis(2-hydroxyethyl)amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines.

Scientific Research Applications

1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other naphthalene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[Bis(2-hydroxyethyl)amino]-3-naphthalen-1-yloxypropan-2-ol
  • 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
  • N,N-Bis(2-hydroxyethyl)amino-2-propanol

Uniqueness

1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

143329-09-3

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1-[bis(2-hydroxyethyl)amino]naphthalen-2-ol

InChI

InChI=1S/C14H17NO3/c16-9-7-15(8-10-17)14-12-4-2-1-3-11(12)5-6-13(14)18/h1-6,16-18H,7-10H2

InChI Key

FMELRAISNMPXEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N(CCO)CCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.